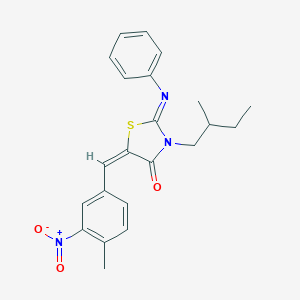![molecular formula C29H24FN3O4 B297680 N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide](/img/structure/B297680.png)
N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide, also known as TAK-285, is a small molecule inhibitor that targets the human epidermal growth factor receptor 2 (HER2). HER2 is a member of the epidermal growth factor receptor family and is overexpressed in many types of cancer, including breast, gastric, and lung cancer. TAK-285 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide inhibits HER2 by binding to the intracellular domain of the receptor, which prevents the activation of downstream signaling pathways that promote cell proliferation and survival. N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has been shown to be highly selective for HER2 and does not inhibit other members of the epidermal growth factor receptor family.
Biochemical and Physiological Effects:
The inhibition of HER2 by N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells that overexpress HER2. N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has several advantages for lab experiments, including its high selectivity for HER2 and its ability to inhibit the growth of HER2-positive cancer cells. However, N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has some limitations, including its relatively low potency compared to other HER2 inhibitors and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the development of N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide and other HER2 inhibitors. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to HER2 inhibitors. Another area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Additionally, the optimization of the pharmacokinetic properties of HER2 inhibitors, such as their solubility and bioavailability, could improve their efficacy in clinical settings.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis has been described in detail in several publications, including a patent by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide effectively inhibits the growth of cancer cells that overexpress HER2, including breast, gastric, and lung cancer cells. In vivo studies have demonstrated that N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide inhibits the growth of HER2-positive tumors in mouse models of cancer.
Propiedades
Nombre del producto |
N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide |
|---|---|
Fórmula molecular |
C29H24FN3O4 |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2-[3-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenoxy]acetamide |
InChI |
InChI=1S/C29H24FN3O4/c1-36-23-15-13-22(14-16-23)33-28(32-26-8-3-2-7-25(26)29(33)35)19-5-4-6-24(17-19)37-18-27(34)31-21-11-9-20(30)10-12-21/h2-17,28,32H,18H2,1H3,(H,31,34) |
Clave InChI |
VMZYCAWPWIFXRN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCC(=O)NC5=CC=C(C=C5)F |
SMILES canónico |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCC(=O)NC5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297597.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297599.png)
![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)
![N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297606.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297607.png)
![Methyl 4-({2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297608.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B297610.png)


![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B297614.png)
![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B297616.png)
![N-(2-{2-[3-methoxy-2-(pentyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B297620.png)